molecular formula C4H5N3O2 B13840571 2-Amino-4,6-dihydroxypyrimidine-13C2

2-Amino-4,6-dihydroxypyrimidine-13C2

Cat. No.: B13840571
M. Wt: 129.09 g/mol
InChI Key: AUFJTVGCSJNQIF-SUEIGJEOSA-N
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Description

2-Amino-4,6-dihydroxypyrimidine-13C2 is a labeled compound used primarily in research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and an amino group at the 2 position on the pyrimidine ring. The “13C2” label indicates that two carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxypyrimidine-13C2 typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction proceeds through a series of steps including cyclization and deprotection to yield the desired compound .

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the product obtained from the cyclization reaction for a methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxypyrimidine-13C2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-Amino-4,6-dihydroxypyrimidine-13C2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxypyrimidine-13C2 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

129.09 g/mol

IUPAC Name

2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1

InChI Key

AUFJTVGCSJNQIF-SUEIGJEOSA-N

Isomeric SMILES

C1=[13C](N=C(N[13C]1=O)N)O

Canonical SMILES

C1=C(N=C(NC1=O)N)O

Origin of Product

United States

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